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Compound of Interest

Compound Name:
4-(4-Fluorophenyl)-1,3-thiazole-2-

carbaldehyde

Cat. No.: B112562 Get Quote

An In-depth Technical Guide to 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde: Properties,

Synthesis, and Applications

Introduction
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound

featuring a central thiazole ring substituted with a 4-fluorophenyl group at the 4-position and a

formyl (carbaldehyde) group at the 2-position. This molecule has garnered significant interest

within the scientific community, particularly in the fields of medicinal chemistry and materials

science.[1][2] The thiazole nucleus is a well-established pharmacophore found in numerous

biologically active compounds, including Vitamin B1 (Thiamine), and serves as a cornerstone

for the development of various drugs.[3][4][5]

The strategic incorporation of a fluorine atom onto the phenyl ring often enhances key

pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to

biological targets.[1][2] Consequently, 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is not

merely a chemical entity but a versatile synthetic intermediate—a crucial building block for

constructing more complex molecules with tailored biological activities.[1][2] Its aldehyde

functional group provides a reactive handle for a multitude of chemical transformations, making

it an invaluable precursor in the synthesis of potential antimicrobial, anti-inflammatory, and

anticancer agents.[1][2] This guide provides a comprehensive overview of its chemical
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properties, established synthesis protocols, reactivity, and applications for researchers in drug

discovery and development.

Physicochemical and Structural Properties
The compound typically presents as a yellow crystalline powder.[1] Its structural and physical

properties are summarized in the table below, compiled from various chemical suppliers and

databases.

Property Value Source

IUPAC Name
4-(4-fluorophenyl)-1,3-thiazole-

2-carbaldehyde
N/A

CAS Number 383142-69-6 [6][7]

Molecular Formula C₁₀H₆FNOS [6][7]

Molecular Weight 207.22 g/mol [6]

Appearance Yellow crystalline powder [1]

Storage Conditions
Store at 2-8°C in an inert

atmosphere
[8]

Purity ≥95% [2]

Core Synthesis Methodologies
The synthesis of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde can be approached

through several strategic routes. The choice of method often depends on the availability of

starting materials and the desired scale of production. The most prominent methods involve

either building the thiazole ring first and then adding the aldehyde group, or constructing the

functionalized ring in a single convergent step.

Hantzsch Thiazole Synthesis followed by Formylation
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for creating

the thiazole core.[9][10] This pathway involves two major stages: first, the formation of the 4-(4-
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fluorophenyl)thiazole ring, and second, the introduction of the carbaldehyde group at the C2

position.

Expertise & Causality: This two-step approach provides modularity. The Hantzsch synthesis

is exceptionally reliable and high-yielding for creating a wide variety of substituted thiazoles.

[9][11] Separating the formylation step allows for optimization of each reaction independently,

ensuring a pure intermediate before proceeding to the final, often sensitive, formylation step.

Workflow Diagram: Hantzsch Synthesis & Formylation

2-Bromo-1-(4-fluorophenyl)ethanone
+ Thioformamide Hantzsch Thiazole SynthesisReflux in Ethanol 4-(4-Fluorophenyl)-1,3-thiazole

Formylation
Vilsmeier-Haack Reagent

(POCl₃ + DMF)

4-(4-Fluorophenyl)-1,3-thiazole-
2-carbaldehyde

Hydrolysis

Click to download full resolution via product page

Caption: Workflow for the synthesis via Hantzsch reaction and subsequent Vilsmeier-Haack

formylation.

Step-by-Step Protocol: Stage 1 - Hantzsch Synthesis

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone in absolute

ethanol.

Reaction Initiation: Add 1.1 equivalents of thioformamide to the solution. The slight excess of

thioformamide ensures the complete consumption of the limiting α-haloketone.

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: After completion, allow the mixture to cool to room temperature. Neutralize the

solution with a saturated aqueous solution of sodium bicarbonate to quench any residual
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acid.

Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield crude 4-(4-fluorophenyl)-1,3-thiazole.

Purification: Purify the crude product by column chromatography on silica gel.

Step-by-Step Protocol: Stage 2 - Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is

a classic and efficient method for formylating electron-rich aromatic and heteroaromatic

compounds.[12][13][14]

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g.,

nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF), which acts as both

solvent and reagent. Cool the flask to 0°C in an ice bath.

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5

equivalents) dropwise to the DMF while maintaining the temperature at 0°C. Stir for 30

minutes to allow for the formation of the electrophilic Vilsmeier reagent (a

chloromethyliminium salt).[13]

Electrophilic Substitution: Dissolve the 4-(4-fluorophenyl)-1,3-thiazole (1.0 equivalent) from

Stage 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed

Vilsmeier reagent.

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for 2-6

hours, monitoring by TLC.

Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice. This

hydrolyzes the intermediate iminium salt to the final aldehyde.

Workup and Isolation: Neutralize the aqueous solution with sodium hydroxide or sodium

bicarbonate until basic. The product often precipitates and can be collected by filtration.

Alternatively, extract with an organic solvent.

Purification: Recrystallize the crude solid or purify by column chromatography to obtain pure

4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde.
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Palladium-Catalyzed Cross-Coupling
An alternative strategy involves coupling a pre-functionalized thiazole with a boronic acid, a

method particularly useful when the required bromo-thiazole is commercially available or easily

synthesized.[1]

Step-by-Step Protocol: Suzuki Coupling

Reaction Setup: To a reaction vessel, add 4-bromo-1,3-thiazole-2-carbaldehyde (1.0 eq), 4-

fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a

base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).[6]

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol.

Coupling Reaction: Heat the mixture under an inert atmosphere at 80-100°C for 6-12 hours

until TLC indicates the consumption of the starting materials.

Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

Purification: Dry the combined organic layers, concentrate, and purify the residue by column

chromatography to yield the final product.

Spectral Data and Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The

expected data are summarized below.
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Technique Expected Observations

¹H NMR

- Aldehyde proton (CHO) singlet around δ 9.5-

10.0 ppm. - Thiazole ring proton (C5-H) singlet

around δ 7.5-8.5 ppm. - Aromatic protons of the

fluorophenyl group appearing as two

multiplets/doublets of doublets in the δ 7.0-8.0

ppm region due to H-F coupling.

¹³C NMR

- Aldehyde carbonyl carbon (C=O) signal around

δ 180-190 ppm. - Thiazole ring carbons (C2, C4,

C5) in the δ 115-170 ppm range. - Fluorophenyl

carbons in the δ 115-165 ppm range, with

characteristic C-F coupling constants.

IR (KBr, cm⁻¹)

- Strong C=O stretch for the aldehyde at ~1680-

1710 cm⁻¹. - C=N and C=C stretching vibrations

of the thiazole and phenyl rings in the 1450-

1600 cm⁻¹ region. - C-F stretch around 1200-

1250 cm⁻¹.

Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 207.

Chemical Reactivity and Synthetic Utility
The reactivity of 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde is dominated by its aldehyde

group, which serves as an electrophilic site for a wide range of transformations. This reactivity

is central to its role as a synthetic intermediate.

Key Reaction Pathways
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4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Schiff Base (Imine)Hydrazone Secondary Alcohol Carboxylic Acid

Primary Amine (R-NH₂)

Condensation
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Oxidation
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Caption: Key reactions of the aldehyde group on the 4-(4-fluorophenyl)-1,3-thiazole-2-
carbaldehyde core.

Condensation Reactions
The aldehyde readily undergoes condensation with primary amines or hydrazines to form

imines (Schiff bases) and hydrazones, respectively.[1] These reactions are often a key step in

synthesizing larger, more complex molecules with enhanced biological activities. For example,

the formation of thiazolyl-hydrazones has been explored for developing potent enzyme

inhibitors and antimicrobial agents.[15]

Nucleophilic Addition
The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to attack by various

nucleophiles.[1] Grignard reagents or organolithium compounds can add to the aldehyde to

form secondary alcohols, providing a route to chiral centers and further functionalization.

Oxidation
The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(4-

fluorophenyl)-1,3-thiazole-2-carboxylic acid. This derivative is also a valuable intermediate,

particularly for forming amide bonds in the development of kinase inhibitors or other targeted

therapeutics.[16]
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Applications in Drug Discovery and Materials
Science
The structural motifs present in this compound are associated with a wide spectrum of

biological activities, making it a high-value target for research and development.

Medicinal Chemistry: It is a key intermediate for synthesizing molecules investigated for

antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Thiazole-based compounds

are known to act as inhibitors for various enzymes, and the 4-fluorophenyl moiety can

improve cell permeability and metabolic resistance.[2][15]

Agrochemicals: Similar to its pharmaceutical applications, the thiazole core is used in the

design of new pesticides and herbicides.[2]

Materials Science: The conjugated π-system of the molecule gives it unique electronic

properties, suggesting potential applications in the development of organic electronics,

polymers, and fluorescent probes.[1][2]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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